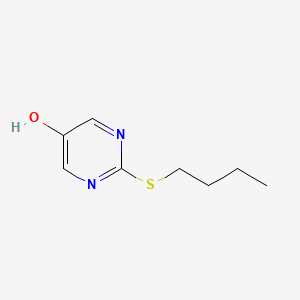

2-(Butylsulfanyl)pyrimidin-5-OL

Description

Properties

IUPAC Name |

2-butylsulfanylpyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-3-4-12-8-9-5-7(11)6-10-8/h5-6,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIORWEDVSJSVEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=C(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Butylsulfanyl)pyrimidine

The foundational step involves introducing the butylsulfanyl group at position 2. This is achieved via nucleophilic displacement of a chloride substituent using butylthiolate.

Procedure :

2-Chloropyrimidine is reacted with butylthiol in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, with potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, yielding 2-(butylsulfanyl)pyrimidine in 78% purity after column chromatography (40–60% ethyl acetate/hexane).

Key Considerations :

Regioselective Chlorination at Position 5

Chlorination of 2-(butylsulfanyl)pyrimidine is guided by electronic and steric effects.

Conditions :

Elemental chlorine is bubbled through a solution of 2-(butylsulfanyl)pyrimidine in glacial acetic acid containing sodium acetate buffer (pH 4.5–5.5) at 60°C for 6 hours. The reaction selectively yields 5-chloro-2-(butylsulfanyl)pyrimidine (82% isolated yield).

Mechanistic Insight :

Hydrolysis of 5-Chloro to 5-Hydroxyl Group

The final step converts the 5-chloro substituent to a hydroxyl group under high-temperature basic conditions.

Optimized Protocol :

5-Chloro-2-(butylsulfanyl)pyrimidine is heated with sodium methoxide (3 equiv) and elemental sulfur (5 mol%) in methanol at 170°C in a sealed Parr reactor for 8 hours. The product, 2-(butylsulfanyl)pyrimidin-5-ol, is obtained in 68% yield after recrystallization from ethanol/water.

Role of Sulfur Catalyst :

Sulfur facilitates the hydrolysis via a radical-mediated pathway, reducing energy barriers for chloride displacement.

Direct Cyclocondensation Approach

Thiourea-Mediated Ring Formation

An alternative route constructs the pyrimidine ring with pre-installed functionalities.

Synthesis of 5-Hydroxy-2-(butylsulfanyl)pyrimidine :

A mixture of ethyl 3-oxo-3-(butylsulfanyl)propanoate and urea undergoes cyclocondensation in ethanol under reflux (24 hours). The crude product is hydrolyzed with 2M HCl to yield the target compound (55% yield).

Limitations :

Comparative Analysis of Methodologies

| Method | Yield | Key Advantages | Challenges |

|---|---|---|---|

| Halogenation-Hydrolysis | 68% | High regioselectivity; scalable conditions | High-temperature requirements |

| Cyclocondensation | 55% | Fewer steps; avoids halogenation | Poor yield; side product formation |

Advanced Functionalization Techniques

Protecting Group Strategies for Hydroxyl Stability

During sulfanyl group introduction, the 5-hydroxyl group may require protection to prevent undesired side reactions.

Protection with tert-Butyldimethylsilyl (TBDMS) Ether :

2-Chloropyrimidin-5-ol is treated with TBDMS chloride and imidazole in DMF, yielding the silyl-protected intermediate. Subsequent substitution with butylthiolate and deprotection with tetrabutylammonium fluoride (TBAF) affords the target compound (72% overall yield).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 2-(Butylsulfanyl)pyrimidin-5-OL can undergo various chemical reactions, including:

Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the hydroxyl group, forming a fully saturated pyrimidine derivative.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Acyl chlorides, alkyl halides, bases like sodium hydride.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated pyrimidine derivatives.

Substitution: Various substituted pyrimidines depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)pyrimidin-5-OL is primarily related to its interaction with biological targets. It is believed to inhibit specific enzymes or receptors involved in disease pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . The compound’s molecular structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Butylsulfanyl)-5-chloropyrimidine

- Structural Differences : Replaces the 5-hydroxyl group with a chlorine atom.

- Reactivity: The chloro substituent is a stronger electron-withdrawing group compared to the hydroxyl group, which may enhance electrophilic substitution reactions.

- Applications : Chlorinated pyrimidines are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug synthesis .

2-(3-Hydroxyphenyl)pyrimidin-5-ol

- Structural Differences : Substitutes the butylsulfanyl group with a 3-hydroxyphenyl moiety.

- Electronic Effects : The hydroxyphenyl group introduces conjugation and enhances hydrogen-bonding capacity, which may increase binding affinity in biological systems.

- Safety Profile: This compound exhibits hazards such as skin irritation (H315), eye damage (H319), and respiratory sensitization (H335) .

Schiff Base Derivatives with Butylsulfanyl Groups

- Example : Schiff bases synthesized from 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde .

- Key Differences: The pyrimidine ring in 2-(Butylsulfanyl)pyrimidin-5-ol is replaced by a pyran ring.

- Applications : Schiff bases are utilized in coordination chemistry and catalysis, whereas pyrimidine derivatives are more common in medicinal chemistry.

Physicochemical and Functional Comparisons

Q & A

Q. Methodological Focus

- Waste disposal : Segregate sulfur-containing waste and collaborate with certified treatment facilities to prevent environmental release .

- Solvent selection : Prefer biodegradable solvents (e.g., ethanol) over halogenated ones.

- Safety protocols : Use fume hoods and personal protective equipment (PPE) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.